(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and redox potential).Scientific Research Applications
Synthesis of Heterocyclic Compounds
Studies demonstrate the synthesis and characterization of compounds related to “(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol,” exploring their chemical reactivity and potential in forming heterocyclic structures. For example, Abdel-Wahab et al. (2023) and Kariuki et al. (2022) detail the synthesis of triazolyl and oxime derivatives through reactions involving nitrophenyl-ethanone compounds, which are structurally related to the target compound (Abdel-Wahab et al., 2023); (Kariuki et al., 2022).
Crystal Structure and Solvent Interactions
Research into the crystal structure of related compounds provides insights into the interaction with solvents and potential applications in material science. Kochetov and Kuz’mina (2007) investigated the crystal structure of a molecular complex related to the target compound, elucidating hydrogen bond formations that influence the material's properties (Kochetov & Kuz’mina, 2007).
Reactivity and Potential Applications
Studies on the reactivity of related nitrophenyl compounds have led to the development of new synthesis methods and elucidation of reaction mechanisms that could be applicable to “(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol.” For instance, Palchikov (2015) explored heterocyclization reactions of amino derivatives, offering pathways that might be relevant for synthesizing derivatives of the target compound with potential applications in pharmaceuticals and materials science (Palchikov, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
(1S)-1-(4-methyl-3-nitrophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEJLWMIIDXXMN-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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